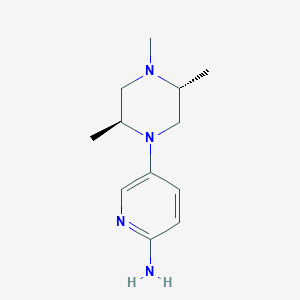
5-(3-Methoxyphenyl)pent-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyphenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an alcohol functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)pent-4-yn-1-ol typically involves the use of commercially available starting materials. One common method involves the reaction of 4-pentyn-1-ol with 3-methoxyphenyl iodide under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: 5-(3-Methoxyphenyl)pent-4-yn-1-one.
Reduction: 5-(3-Methoxyphenyl)pent-4-en-1-ol or 5-(3-Methoxyphenyl)pentan-1-ol.
Substitution: 5-(3-Methoxyphenyl)pent-4-yn-1-tosylate.
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyphenyl)pent-4-yn-1-ol depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or elimination reactions. The methoxyphenyl group can also influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: A simpler alkyne alcohol that lacks the methoxyphenyl group.
3-Methoxyphenylacetylene: An alkyne with a methoxyphenyl group but without the hydroxyl group.
5-Hexyn-1-ol: An alkyne alcohol with a longer carbon chain.
Uniqueness
5-(3-Methoxyphenyl)pent-4-yn-1-ol is unique due to the presence of both the methoxyphenyl group and the alkyne alcohol functionality. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10,13H,2,4,9H2,1H3 |
Clé InChI |
ZTJVURMGUXTVNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C#CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


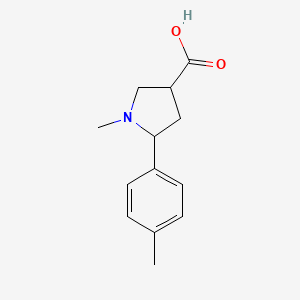
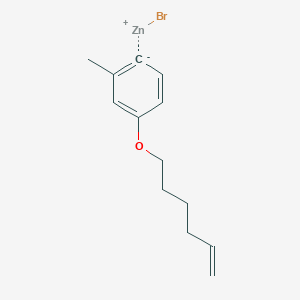
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
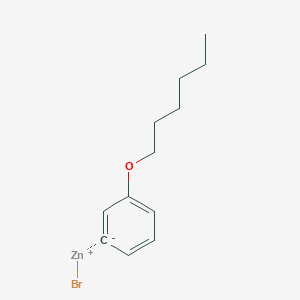

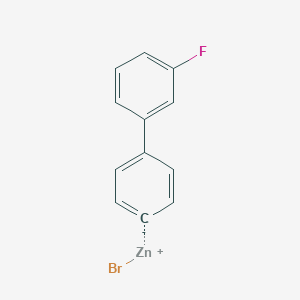
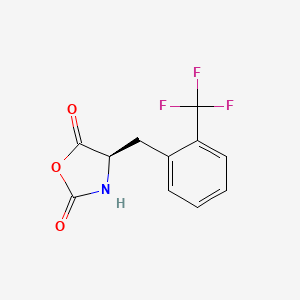

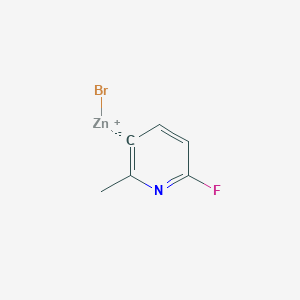
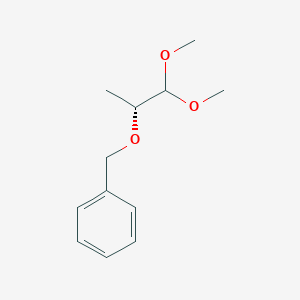
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
